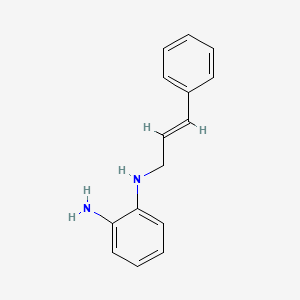![molecular formula C18H22N4O2 B12347193 2-(4-aminophenyl)-N'-[(4-aminophenyl)acetyl]-N,N'-dimethylacetohydrazide](/img/structure/B12347193.png)
2-(4-aminophenyl)-N'-[(4-aminophenyl)acetyl]-N,N'-dimethylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-aminophenyl)-N’-[(4-aminophenyl)acetyl]-N,N’-dimethylacetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of two aminophenyl groups and a dimethylacetohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)-N’-[(4-aminophenyl)acetyl]-N,N’-dimethylacetohydrazide can be achieved through a multi-step process involving the following key steps:
Formation of 4-aminophenylacetyl chloride: This is typically achieved by reacting 4-aminobenzoic acid with thionyl chloride under reflux conditions.
Reaction with N,N’-dimethylhydrazine: The resulting 4-aminophenylacetyl chloride is then reacted with N,N’-dimethylhydrazine in the presence of a base such as triethylamine to form the desired hydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-aminophenyl)-N’-[(4-aminophenyl)acetyl]-N,N’-dimethylacetohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminophenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
2-(4-aminophenyl)-N’-[(4-aminophenyl)acetyl]-N,N’-dimethylacetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(4-aminophenyl)-N’-[(4-aminophenyl)acetyl]-N,N’-dimethylacetohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of signal transduction pathways or interference with cellular metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-aminophenyl)benzothiazole: Known for its antimicrobial properties.
2,4,6-tris(4-aminophenyl)-1,3,5-triazine: Used in the synthesis of advanced materials.
Uniqueness
2-(4-aminophenyl)-N’-[(4-aminophenyl)acetyl]-N,N’-dimethylacetohydrazide is unique due to its specific hydrazide structure, which imparts distinct chemical reactivity and potential biological activity. Its dual aminophenyl groups and dimethylacetohydrazide moiety make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H22N4O2 |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
2-(4-aminophenyl)-N'-[2-(4-aminophenyl)acetyl]-N,N'-dimethylacetohydrazide |
InChI |
InChI=1S/C18H22N4O2/c1-21(17(23)11-13-3-7-15(19)8-4-13)22(2)18(24)12-14-5-9-16(20)10-6-14/h3-10H,11-12,19-20H2,1-2H3 |
Clé InChI |
VVEDIUDMWYMWJE-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)CC1=CC=C(C=C1)N)N(C)C(=O)CC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


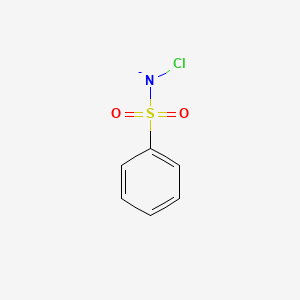
![(3S,5S,8R,9S,10S,13S,14S,E)-17-hydrazono-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12347118.png)
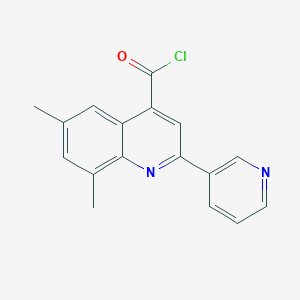


![Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl-](/img/structure/B12347144.png)
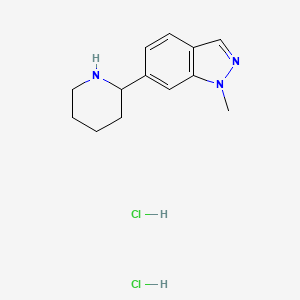


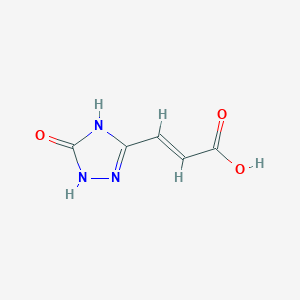
![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12347185.png)

amine](/img/structure/B12347196.png)
